Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate
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Overview
Description
“Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate” is a chemical compound with the molecular weight of 229.32 . It is also known as “tert-butyl (((1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl)methyl)carbamate” and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for this compound is "1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,15)/t8-,9-" . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.Scientific Research Applications
Synthesis and Applications in Biological Compounds The synthesis of Tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is significant, primarily as an intermediate in biologically active compounds like omisertinib (AZD9291). An established rapid synthetic method underscores its industrial relevance, and the high yield emphasizes its practicality in various biological and medicinal applications (Bingbing Zhao et al., 2017).
Enantiopure N-Protected β-hydroxyvaline The crystal structure of tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, an enantiopure N-protected β-hydroxyvaline, is noteworthy. The urethane linkage in its structure and the dimer formation through hydrogen bonds suggest its potential in advanced molecular design and synthesis (Oku et al., 2004).
Directed Hydrogenation in Synthesis The directed hydrogenation of N-tert-butoxycarbonylamino- and hydroxyl groups, yielding single diastereomers of specific cyclopentanecarboxylic acid methyl esters, showcases the compound’s versatility in stereochemical control during chemical synthesis (Smith et al., 2001).
Directed Lithiation and Substitution Reactions The detailed study of the directed lithiation of tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate and the subsequent high-yield reactions with various electrophiles underline its utility in complex molecular synthesis, showcasing the compound’s flexibility and efficiency in chemical transformations (Smith et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-8-6-9(14)12(8,4)5/h8-9,14H,6-7H2,1-5H3,(H,13,15)/t8-,9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBYSQWIFLHTR-IUCAKERBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1O)CNC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C[C@@H]1O)CNC(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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